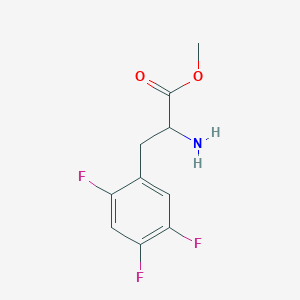

Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate

Description

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate |

InChI |

InChI=1S/C10H10F3NO2/c1-16-10(15)9(14)3-5-2-7(12)8(13)4-6(5)11/h2,4,9H,3,14H2,1H3 |

InChI Key |

GXZNDTIDZSRMNE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate typically involves the esterification of 2,4,5-trifluorophenylalanine . One common method is to react 2,4,5-trifluorophenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield . Additionally, the use of alternative catalysts and solvents may be explored to improve the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives . Substitution reactions can result in various substituted trifluorophenyl derivatives .

Scientific Research Applications

Pharmacological Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate is as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are essential in managing type 2 diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels. The compound has been shown to possess properties that can help regulate glucose metabolism and improve glycemic control in diabetic patients .

Antitumor Activity

Research indicates that compounds similar to Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate exhibit antitumor properties. The biological preparation methods utilizing transaminases for synthesizing beta-amino acids have been linked to the development of antitumor agents. The specific structure of this compound may enhance its activity against certain cancer types by interfering with metabolic pathways essential for tumor growth .

Case Study: DPP-IV Inhibition

In a study focusing on the pharmacological effects of DPP-IV inhibitors, Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate was tested for its ability to lower blood glucose levels in diabetic models. The results demonstrated significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to control groups .

Case Study: Antitumor Activity

Another study explored the antitumor effects of compounds structurally related to Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Structural and Physical Properties:

- Molecular formula: C₁₀H₁₀F₃NO₂ (inferred from structural analysis).

- Molecular weight : 233.19 g/mol (calculated).

- Chirality : The (2S)-configured enantiomer is explicitly referenced in , highlighting its relevance in stereoselective synthesis .

- Functional groups : Ester (COOCH₃), primary amine (NH₂), and trifluorophenyl (C₆H₂F₃).

Comparison with Similar Compounds

The compound is compared below with structurally related amino acid esters and derivatives, emphasizing substituent effects, functional groups, and applications.

Structural and Functional Group Variations

Table 1: Comparative Analysis of Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate and Analogs

*Molecular formula as reported in ; may reflect incomplete structural data.

†Formula inferred from structural analysis.

Fluorine Substitution Patterns

- Target compound (2,4,5-trifluoro) : The 2,4,5-trifluorophenyl group balances electron-withdrawing effects and steric bulk, enhancing binding to hydrophobic pockets in biological targets .

- 2,4,6-Trifluoro analog : Symmetric fluorine distribution may reduce metabolic degradation but could hinder target engagement due to steric clashes .

Functional Group Modifications

- Nitro group (4-nitrophenyl derivative): Acts as a reducible handle for generating primary amines, as demonstrated in , where it is reduced to (S)-2-amino-3-(4-aminophenyl)propan-1-ol .

- Methoxy group (3-(2-methoxyphenyl)propanoic acid): Increases solubility but reduces membrane permeability compared to ester derivatives .

- Boc-protected variants : Improve stability during solid-phase peptide synthesis but require deprotection for biological activity .

Physicochemical Properties

- Lipophilicity: Fluorinated derivatives exhibit higher logP values than non-fluorinated analogs, favoring blood-brain barrier penetration.

- Melting points: Carboxylic acid derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid) have higher melting points (85–89°C) due to hydrogen bonding, whereas esters remain liquids or low-melting solids .

Research Significance

Fluorinated amino acid esters like Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate are pivotal in developing protease inhibitors and kinase-targeting therapeutics. Their analogs, such as the nitro and Boc-protected derivatives, serve as versatile intermediates in multistep syntheses, underscoring their adaptability in drug discovery pipelines .

Biological Activity

Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate, also known as (S)-2-amino-3-(2,4,5-trifluorophenyl)propanoate methyl ester, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes treatment. This article explores its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3NO2 |

| Molar Mass | 233.19 g/mol |

| CAS Number | 1213132-66-1 |

| Synonyms | D-Phenylalanine, methyl ester |

Synthesis

The synthesis of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate typically involves the condensation of (S)-2-amino-3-(2,4,5-trifluorophenyl)propionic acid with methanol. The reaction is often catalyzed by agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), which enhance the yield and purity of the product .

Antidiabetic Properties

Research indicates that methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate exhibits significant antidiabetic activity. It acts as a key intermediate in the synthesis of sitagliptin, a well-known DPP-IV inhibitor used in the treatment of type II diabetes. Studies have shown that this compound can effectively lower blood glucose levels and improve insulin sensitivity in diabetic models .

The biological mechanism underlying its antidiabetic effects is primarily attributed to its ability to inhibit the enzyme dipeptidyl peptidase IV (DPP-IV). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals and decrease glucagon levels .

Case Studies

A notable study demonstrated the efficacy of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate in animal models. Mice treated with this compound showed a marked reduction in hyperglycemia compared to control groups. The study reported a decrease in fasting blood glucose levels by approximately 30% over four weeks of treatment .

Comparative Analysis

To further understand the biological activity of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate compared to other compounds in its class, a table summarizing key findings from various studies is provided below:

| Compound | Mechanism of Action | Efficacy in Animal Models |

|---|---|---|

| Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate | DPP-IV Inhibition | Significant reduction in blood glucose levels |

| Sitagliptin | DPP-IV Inhibition | Effective in clinical settings for type II diabetes |

| Metformin | AMPK Activation | Reduces hepatic glucose production |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via enantioselective hydrogenation of α,β-unsaturated esters or reductive amination of keto esters. Optimization involves adjusting catalysts (e.g., chiral Ru or Rh complexes), reaction temperature (40–80°C), and hydrogen pressure (5–15 bar) to improve yield and enantiomeric excess (ee). Monitoring via HPLC with chiral columns is critical .

- Key Parameters : Catalyst loading (0.5–2 mol%), solvent polarity (e.g., methanol vs. THF), and pH control during workup to prevent racemization.

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Methodology : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect impurities. Reference standards for related fluorophenylalanine derivatives (e.g., L-2,4,5-trifluorophenylalanine, CAS 749847-57-2) can aid in identifying byproducts .

- Critical Metrics : Purity >98% (HPLC area%), residual solvent levels (GC headspace analysis), and elemental analysis for C, H, N consistency.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position or ester substitution) impact biological activity?

- SAR Analysis : Compare analogs like Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate (increased lipophilicity) or Methyl 2-amino-3-(4-fluorophenyl)propanoate (altered receptor binding). Fluorine at the 2,4,5-positions enhances metabolic stability and bioavailability due to reduced CYP450 interactions .

- Experimental Design : Use in vitro assays (e.g., enzyme inhibition, membrane permeability) and molecular docking to correlate substituent effects with activity.

Q. What strategies resolve contradictions in enantiomer activity data for this compound?

- Methodology : Separate enantiomers via chiral SFC (supercritical fluid chromatography) using cellulose-based columns. Validate purity with circular dichroism (CD) spectroscopy. Discrepancies in bioactivity data may arise from trace impurities (e.g., EP Impurities A–N listed in pharmaceutical standards) .

- Case Study : Impurity D (2-(4-methylphenyl)-propanoic acid) at 0.1% levels can skew IC50 values in enzyme assays .

Q. How can impurities be minimized during large-scale synthesis, and what are their sources?

- Impurity Profiling : Common impurities include de-esterified acids (e.g., 2-amino-3-(2,4,5-trifluorophenyl)propanoic acid) and halogenated byproducts. Mitigate via controlled reaction times and low-temperature quenching.

- Quality Control : Cross-reference with EP impurity standards (e.g., Imp. K: 2-(4-formylphenyl)-propanoic acid) to validate analytical methods .

Q. What computational tools predict the compound’s stability under physiological conditions?

- In Silico Modeling : Use density functional theory (DFT) to assess hydrolysis rates of the methyl ester group. Parameters include solvent-accessible surface area (SASA) and pKa of the amino group. Compare with experimental stability data in simulated gastric fluid (pH 1.2–3.0) .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate NMR (for structural confirmation) with LC-MS (for purity) when discrepancies arise in reported melting points or bioactivity.

- Advanced Characterization : X-ray crystallography of co-crystals with target proteins (e.g., kinases) can elucidate binding modes influenced by fluorine positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.